molecular formula C19H22N2O3 B251104 N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-methylbenzamide

N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-methylbenzamide

Cat. No.: B251104
M. Wt: 326.4 g/mol
InChI Key: DQSTUOQIXHQOPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-methylbenzamide, also known as IB-MECA, is a synthetic compound that belongs to the class of adenosine A3 receptor agonists. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.

Mechanism of Action

N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-methylbenzamide exerts its effects by binding to and activating the adenosine A3 receptor, which is expressed on various immune cells, including macrophages, dendritic cells, and T cells. Activation of this receptor leads to a decrease in pro-inflammatory cytokine production and an increase in anti-inflammatory cytokine production, resulting in an overall anti-inflammatory and immunomodulatory effect.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, including:
1. Anti-inflammatory and immunomodulatory effects: this compound has been shown to decrease pro-inflammatory cytokine production and increase anti-inflammatory cytokine production, resulting in an overall anti-inflammatory and immunomodulatory effect.
2. Inhibition of tumor growth and metastasis: this compound has been shown to inhibit tumor growth and metastasis in various cancer models by targeting the adenosine A3 receptor.
3. Neuroprotective effects: this compound has been shown to have neuroprotective effects in various neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

The advantages of using N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-methylbenzamide in lab experiments include its specificity for the adenosine A3 receptor, its well-defined mechanism of action, and its potential therapeutic applications in various diseases. The limitations include its potential toxicity, its limited solubility in aqueous solutions, and the need for further studies to determine its optimal dosage and administration route.

Future Directions

There are several future directions for research on N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-methylbenzamide, including:
1. Further studies to determine its optimal dosage and administration route.
2. Development of more potent and selective adenosine A3 receptor agonists.
3. Investigation of its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.
4. Development of new formulations to improve its solubility and bioavailability.
5. Investigation of its potential side effects and toxicity in humans.
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. It exerts its effects by binding to and activating the adenosine A3 receptor, leading to anti-inflammatory and immunomodulatory effects, inhibition of tumor growth and metastasis, and neuroprotective effects. While there are some limitations to its use in lab experiments, there are several future directions for research on this compound that could lead to its development as a potential therapeutic agent.

Synthesis Methods

N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-methylbenzamide can be synthesized by reacting 3-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 4-amino-3-methoxyacetophenone in the presence of a base to form the amide bond. The resulting compound is then acylated with isobutyryl chloride to yield this compound.

Scientific Research Applications

N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-methylbenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to have anti-inflammatory and immunomodulatory effects by targeting the adenosine A3 receptor. It has also been shown to inhibit tumor growth and metastasis in various cancer models.

Properties

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

IUPAC Name

N-[3-methoxy-4-(2-methylpropanoylamino)phenyl]-3-methylbenzamide

InChI

InChI=1S/C19H22N2O3/c1-12(2)18(22)21-16-9-8-15(11-17(16)24-4)20-19(23)14-7-5-6-13(3)10-14/h5-12H,1-4H3,(H,20,23)(H,21,22)

InChI Key

DQSTUOQIXHQOPS-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C(C)C)OC

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C(C)C)OC

Origin of Product

United States

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